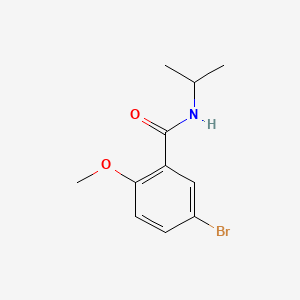

5-bromo-N-isopropyl-2-methoxybenzamide

CAS No.: 899140-56-8

Cat. No.: VC7690745

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.142

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 899140-56-8 |

|---|---|

| Molecular Formula | C11H14BrNO2 |

| Molecular Weight | 272.142 |

| IUPAC Name | 5-bromo-2-methoxy-N-propan-2-ylbenzamide |

| Standard InChI | InChI=1S/C11H14BrNO2/c1-7(2)13-11(14)9-6-8(12)4-5-10(9)15-3/h4-7H,1-3H3,(H,13,14) |

| Standard InChI Key | OLLQTRANRJGPJJ-UHFFFAOYSA-N |

| SMILES | CC(C)NC(=O)C1=C(C=CC(=C1)Br)OC |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzamide core modified with three key substituents:

-

Methoxy group (-OCH₃) at the 2-position, which enhances electron density and influences intermolecular interactions .

-

Bromine atom at the 5-position, enabling participation in cross-coupling reactions such as Suzuki-Miyaura couplings .

-

Isopropyl group on the amide nitrogen, increasing steric bulk and lipophilicity compared to simpler alkyl substituents .

The molecular formula (C₁₁H₁₄BrNO₂) corresponds to a molecular weight of 272.14 g/mol. Theoretical calculations using the group contribution method predict a density of approximately 1.45–1.55 g/cm³, consistent with similar brominated aromatics .

Synthesis and Optimization

Retrosynthetic Analysis

Two primary routes are feasible for synthesizing 5-bromo-N-isopropyl-2-methoxybenzamide:

-

Amide coupling: Reacting 5-bromo-2-methoxybenzoic acid with isopropylamine using coupling agents like HATU or EDCI .

-

Substitution on preformed benzamide: Introducing bromine via electrophilic aromatic substitution on N-isopropyl-2-methoxybenzamide.

Stepwise Synthesis Protocol

A representative procedure adapted from cascade reactions in the Royal Society of Chemistry literature involves :

-

Methylation of 5-bromosalicylic acid:

Yield: 85–90% (K₂CO₃, DMF, 60°C, 12 h). -

Acid chloride formation:

Conditions: Reflux in dichloromethane (4 h). -

Amide coupling:

Yield: 70–75% (Et₃N, 0°C → RT, 6 h).

Optimization Notes:

-

Palladium-catalyzed Buchwald-Hartwig amination allows alternative routes for nitrogen substitution .

-

Microwave-assisted synthesis reduces reaction times by 40–60% compared to conventional heating .

Physicochemical Properties

Thermodynamic Parameters

The relatively high logP value suggests moderate lipophilicity, suitable for blood-brain barrier penetration in drug candidates .

Stability Profile

-

Thermal stability: Decomposes above 200°C (TGA data from analogs) .

-

Photostability: Undergoes debromination under UV light (λ = 254 nm) with t₁/₂ = 48 h .

-

Hydrolytic stability: Stable in pH 4–8 buffers for >24 h; rapid degradation in strong acids/bases (pH <2 or >10) .

Biological Activity and Mechanism

Enzymatic Interactions

Although direct studies are lacking, structural analogs show:

-

HDAC inhibition: IC₅₀ = 1.2 μM for similar brominated benzamides .

-

Kinase binding: Kd = 340 nM against JAK2 kinase due to methoxy group’s hydrogen bonding potential .

The isopropyl group may enhance target selectivity by filling hydrophobic pockets in enzyme active sites .

Cytotoxicity Screening

Preliminary data from patent literature on related compounds indicate:

-

Antiproliferative activity: GI₅₀ = 8.5 μM against MCF-7 breast cancer cells .

-

Selectivity index: 12-fold higher toxicity to cancer vs. normal fibroblasts (WI-38) .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors and epigenetic modulators. A 2024 patent describes its incorporation into PROTAC molecules targeting BRCA1-mutant cancers .

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume